molecular formula C7H9N3O6 B14518952 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- CAS No. 62907-66-8

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]-

Cat. No.: B14518952
CAS No.: 62907-66-8
M. Wt: 231.16 g/mol
InChI Key: QPBXOHMIFKPOJZ-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- is a compound that belongs to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxymethyl and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 1,3-disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione with chloronitroaromatic compounds in the presence of amines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products

The major products formed from these reactions include carboxylated derivatives, amino derivatives, and various substituted pyrimidinetriones, depending on the specific reaction and reagents used.

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxymethyl group can form hydrogen bonds with target proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62907-66-8

Molecular Formula

C7H9N3O6

Molecular Weight

231.16 g/mol

IUPAC Name

5-(1-hydroxy-3-nitropropan-2-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C7H9N3O6/c11-2-3(1-10(15)16)4-5(12)8-7(14)9-6(4)13/h3-4,11H,1-2H2,(H2,8,9,12,13,14)

InChI Key

QPBXOHMIFKPOJZ-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)C1C(=O)NC(=O)NC1=O)[N+](=O)[O-]

Origin of Product

United States

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